Cas no 2172087-47-5 (5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoro-N-methylpropanamidopentanoic acid)

5-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoro-N-methylpropanamidopentanoic acid is a specialized fluorinated amino acid derivative designed for peptide synthesis and medicinal chemistry applications. The presence of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, facilitating selective deprotection under mild basic conditions. The difluoromethyl and N-methyl substituents enhance metabolic stability and conformational rigidity, making this compound valuable for probing structure-activity relationships in bioactive peptides. Its carboxylic acid functionality allows for further conjugation or incorporation into larger molecular frameworks. This derivative is particularly useful in the development of protease-resistant peptides and peptidomimetics, offering improved pharmacokinetic properties for therapeutic applications.
5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoro-N-methylpropanamidopentanoic acid structure
2172087-47-5 structure
Product Name:5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoro-N-methylpropanamidopentanoic acid
CAS No:2172087-47-5
MF:C24H26F2N2O5
MW:460.470453739166
CID:5952535
PubChem ID:165575596
Update Time:2025-05-21

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoro-N-methylpropanamidopentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoro-N-methylpropanamidopentanoic acid
    • EN300-1559664
    • 5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-N-methylpropanamido]pentanoic acid
    • 2172087-47-5
    • Inchi: 1S/C24H26F2N2O5/c1-28(13-7-6-12-21(29)30)22(31)24(25,26)15-27-23(32)33-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20H,6-7,12-15H2,1H3,(H,27,32)(H,29,30)
    • InChI Key: XJSGMHZSPJVVFX-UHFFFAOYSA-N
    • SMILES: FC(C(N(C)CCCCC(=O)O)=O)(CNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)F

Computed Properties

  • Exact Mass: 460.18097826g/mol
  • Monoisotopic Mass: 460.18097826g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 11
  • Complexity: 682
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 95.9Ų

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoro-N-methylpropanamidopentanoic acid Pricemore >>

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Additional information on 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoro-N-methylpropanamidopentanoic acid

Recent Advances in the Study of 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoro-N-methylpropanamidopentanoic acid (CAS: 2172087-47-5)

In recent years, the compound 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoro-N-methylpropanamidopentanoic acid (CAS: 2172087-47-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorenylmethoxycarbonyl (Fmoc) protecting group and difluorinated propanamide moiety, has shown promise in various applications, including peptide synthesis, drug delivery, and targeted therapeutics. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its synthesis, biological activity, and potential clinical applications.

The synthesis of 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoro-N-methylpropanamidopentanoic acid involves a multi-step process that leverages solid-phase peptide synthesis (SPPS) techniques. Recent studies have optimized the reaction conditions to improve yield and purity, with particular emphasis on the selective deprotection of the Fmoc group under mild conditions. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been employed to characterize the compound and confirm its structural integrity.

One of the most notable applications of this compound is its role as a building block in the synthesis of modified peptides. Researchers have demonstrated that the incorporation of the difluorinated propanamide moiety enhances the metabolic stability and bioavailability of peptide-based therapeutics. For instance, a recent study published in the *Journal of Medicinal Chemistry* reported the successful use of this compound in the development of protease-resistant peptide inhibitors, which exhibit potent activity against disease-relevant targets.

In addition to its utility in peptide synthesis, 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoro-N-methylpropanamidopentanoic acid has been investigated for its potential in drug delivery systems. The Fmoc group, known for its lipophilic properties, facilitates the penetration of drug conjugates across cellular membranes. Recent preclinical studies have explored the use of this compound in the design of prodrugs, where it serves as a cleavable linker to release active therapeutics in a controlled manner. These findings underscore the versatility of this molecule in addressing challenges related to drug solubility and targeted release.

Looking ahead, ongoing research aims to further elucidate the mechanistic insights underlying the biological activity of this compound. Computational modeling and structure-activity relationship (SAR) studies are being conducted to identify optimal modifications that enhance its therapeutic efficacy. Moreover, collaborations between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications, paving the way for novel treatments in oncology, infectious diseases, and other therapeutic areas.

In conclusion, 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoro-N-methylpropanamidopentanoic acid (CAS: 2172087-47-5) represents a promising scaffold in chemical biology and drug development. Its unique structural features and demonstrated applications in peptide synthesis and drug delivery highlight its potential to address unmet medical needs. As research in this area continues to advance, it is anticipated that this compound will play an increasingly important role in the development of next-generation therapeutics.

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